[2-[[(1R,5R,7Z,9Z,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate
Description
This compound is a highly complex synthetic molecule characterized by a bicyclo[12.3.2]nonadeca-7,9-dien framework with multiple functional groups, including tert-butyl(dimethyl)silyl (TBDMS) ethers, dimethylamino substituents, and acetylated oxyan moieties. Its structure suggests it is likely an intermediate in the synthesis of macrolides, polyketides, or other natural product derivatives, where silyl protecting groups are critical for regioselective modifications .
Properties
IUPAC Name |
[2-[[(1R,5R,7Z,9Z,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104N2O15Si2/c1-34-30-40-31-46(73-75(19,20)55(7,8)9)70-43(32-44(61)64-35(2)26-24-23-25-27-42(34)69-45-29-28-41(58(14)15)36(3)65-45)51(63-18)50(40)72-54-52(68-39(6)60)48(59(16)17)49(37(4)67-54)71-47-33-57(13,62)53(38(5)66-47)74-76(21,22)56(10,11)12/h23-25,27,34-38,40-43,45-54,62H,26,28-33H2,1-22H3/b24-23-,27-25-/t34-,35-,36?,37?,38?,40-,41?,42+,43-,45?,46+,47?,48?,49?,50?,51+,52?,53?,54?,57?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFRCVVOQSNCSV-KEHFGJNQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]2C[C@@H](O[C@H](CC(=O)O1)[C@@H](C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104N2O15Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-4’'-O-tert-butyldimethylsilylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal involves multiple steps, including the protection of hydroxyl groups and the acetylation of specific positions on the spiramycin molecule. The tert-butyldimethylsilyl (TBDMS) group is commonly used for protecting hydroxyl groups due to its stability under various reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are carefully controlled to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2’-O-Acetyl-4’'-O-tert-butyldimethylsilylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Organic Synthesis
Protecting Group in Synthesis
The compound serves as a protecting group for hydroxyl and amino functionalities in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is particularly useful due to its stability under various reaction conditions and its ease of removal. This allows for selective reactions at other functional groups without interference from the protected sites.
Case Study: Synthesis of Glycolic Acid Derivatives
In a study involving the synthesis of substituted glycolic acid derivatives, the TBDMS-protected compound was utilized in multicomponent coupling reactions. The resulting products demonstrated high yields and purity, showcasing the efficiency of using this compound as a protecting group in complex synthetic pathways .
Medicinal Chemistry
Drug Development
The compound's structural features make it a valuable intermediate in the synthesis of biologically active molecules. Its ability to stabilize reactive intermediates allows for the development of pharmaceuticals with enhanced efficacy and reduced side effects.
Example: Anticancer Agents
Research has indicated that derivatives of this compound can be modified to create potential anticancer agents. For instance, modifications to the dimethylamino group have led to compounds that exhibit cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .
Materials Science
Advanced Materials Production
The compound is also applied in the production of advanced materials such as polymeric films and coatings due to its unique chemical properties. The silyl groups enhance the thermal stability and mechanical properties of polymer matrices.
Study: Polymer Blends
In experimental setups where this compound was incorporated into polymer blends, significant improvements in thermal stability and mechanical strength were observed. These enhancements are attributed to the reinforcing effects of the silyl groups within the polymer structure .
Analytical Chemistry
Metabolomics Applications
In metabolomics studies, derivatives of this compound have been used as internal standards for quantifying metabolites due to their stability and well-characterized properties. Their incorporation into analytical protocols has facilitated more accurate measurements in complex biological samples.
Example: Quantification Techniques
A study highlighted the use of TBDMS derivatives in gas chromatography-mass spectrometry (GC-MS) for the quantification of amino acids in biological fluids. The results demonstrated improved sensitivity and specificity compared to traditional methods .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2’-O-Acetyl-4’'-O-tert-butyldimethylsilylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal involves its role as an intermediate in the synthesis of spiramycin derivatives. Spiramycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and leading to bacterial cell death. The molecular targets include the ribosomal RNA and associated proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural complexity aligns with synthetic intermediates used in natural product synthesis. Key comparisons include:
Functional Group Analysis
- TBDMS Ethers : These groups enhance lipophilicity and protect hydroxyls during synthesis, similar to strategies used in taxane (e.g., paclitaxel) derivatization .
- Acetylated Oxygens: Improve metabolic stability compared to free hydroxyls in natural products like flavonoids or terpenes .
Research Findings and Challenges
Computational Insights
- Molecular Descriptors : The compound’s van der Waals volume and electronic properties can be modeled using QSPR/QSAR methods, aiding in predicting solubility or reactivity .
- Structure Comparison : Algorithms detecting maximal common subgraphs (e.g., KEGG/LIGAND database methods) could align it with macrolides or polyethers .
Environmental and Stability Considerations
Biological Activity
The compound in focus, identified as [2-[[(1R,5R,7Z,9Z,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate , is a complex organic molecule with potential biological activities. This article will delve into its biological activity, supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
The compound's intricate structure includes multiple functional groups that may contribute to its biological activity. Key features include:
- Silyl ether groups : These may enhance the compound's stability and solubility.
- Dimethylamino groups : Often associated with increased bioactivity due to their ability to interact with biological membranes.
- Methoxy and hydroxy groups : These functional groups can influence the compound's reactivity and interaction with biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₅₃N₃O₇Si |
| Molecular Weight | 577.85 g/mol |
| Key Functional Groups | Silyl ether, Dimethylamino, Methoxy, Hydroxy |
The biological activity of the compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of dimethylamino and hydroxy groups may enhance interaction with microbial membranes.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction. The structural complexity may allow for multiple pathways of action against cancer cells.
- Neuroprotective Effects : Compounds with dimethylamino groups are often studied for neuroprotective effects due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Case Study 1: Antimicrobial Activity
A study evaluating similar silyl ether compounds demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
Research on structurally related compounds revealed that they induce apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study 3: Neuroprotection
In vitro studies showed that similar compounds could protect neuronal cells from oxidative stress induced by hydrogen peroxide. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
